molecular formula C17H21N3O3 B2549841 tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate CAS No. 2140305-87-7

tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate

Cat. No.: B2549841
CAS No.: 2140305-87-7
M. Wt: 315.373
InChI Key: MULLIBSNRYZAAK-UHFFFAOYSA-N
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Description

tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate is a synthetic organic compound with the molecular formula C17H21N3O3 It is characterized by the presence of a tert-butyl group, a pyrazine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 6-methylpyrazine with a suitable phenyl derivative to form the intermediate compound.

    Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate: Similar compounds include other carbamates and pyrazine derivatives with varying substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[[4-(6-methylpyrazin-2-yl)oxyphenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-9-18-11-15(20-12)22-14-7-5-13(6-8-14)10-19-16(21)23-17(2,3)4/h5-9,11H,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULLIBSNRYZAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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